![molecular formula C7H14N2O4S B12496699 (1R,3R,5R)-2-Azabicyclo[3.1.0]hexane-3-carboxamide methanesulfonate](/img/structure/B12496699.png)
(1R,3R,5R)-2-Azabicyclo[3.1.0]hexane-3-carboxamide methanesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R,3R,5R)-2-Azabicyclo[3.1.0]hexane-3-carboxamide methanesulfonate (CAS: 1312338-82-1) is a bicyclic carboxamide derivative with a methanesulfonate counterion. This compound belongs to the azabicyclohexane family, characterized by a rigid bicyclic structure that influences its pharmacological and chemical properties. It is an enantiomer of the (1S,3S,5S)-configured variant, which is widely recognized as a critical intermediate in synthesizing saxagliptin, a dipeptidyl peptidase-4 (DPP-IV) inhibitor used for type 2 diabetes . The R-enantiomer is primarily studied in impurity profiling and stereochemical research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,3R,5R)-2-Azabicyclo[3.1.0]hexane-3-carboxamide methanesulfonate typically involves the annulation of cyclopropenes with aminocyclopropanes. This method uses an organic or an iridium photoredox catalyst and blue LED irradiation to achieve good yields for a broad range of cyclopropene and cyclopropylaniline derivatives . The reaction is highly diastereoselective when using difluorocyclopropenes together with a removable substituent on the cyclopropylaniline, providing access to important building blocks for medicinal chemistry .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions and using cost-effective reagents, would apply to its industrial production.
Chemical Reactions Analysis
Types of Reactions
(1R,3R,5R)-2-Azabicyclo[3.1.0]hexane-3-carboxamide methanesulfonate can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions can vary, but they often involve specific temperatures, solvents, and catalysts to achieve the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or an aldehyde, reduction might yield an alcohol, and substitution might yield a variety of functionalized derivatives.
Scientific Research Applications
(1R,3R,5R)-2-Azabicyclo[3.1.0]hexane-3-carboxamide methanesulfonate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: Its unique structure allows it to interact with biological targets, making it useful in studying enzyme mechanisms and protein-ligand interactions.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism by which (1R,3R,5R)-2-Azabicyclo[3.1.0]hexane-3-carboxamide methanesulfonate exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The rigid bicyclic structure of the compound allows it to fit into specific binding sites, influencing the activity of the target molecule. This interaction can modulate various biological pathways, leading to the observed effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Stereoisomers and Salts
The stereochemistry and salt forms significantly impact the biological activity and industrial applications of azabicyclohexane derivatives. Key comparisons include:
Structural Insights :
- Enantiomers: The (1R,3R,5R) and (1S,3S,5S) enantiomers are non-superimposable mirror images. The S,S,S configuration is preferred in drug synthesis due to its alignment with biological targets like DPP-IV .
- Salt Effects : Methanesulfonate salts enhance solubility and stability compared to hydrochloride or trifluoroacetate salts, making them suitable for pharmaceutical formulations .
Physicochemical Properties
Key Observation : Both enantiomers share identical molecular formulas but differ in optical rotation and biological activity.
Research and Development Challenges
- Chiral Purity : Ensuring enantiomeric excess >99% for the S,S,S variant is critical to avoid R-enantiomer impurities, which may affect drug safety .
- Scalability : Methanesulfonate salt formation requires controlled conditions to prevent racemization .
- Emerging Applications : The R-enantiomer’s role in metabolic disorder research remains underexplored but warrants attention given its structural uniqueness .
Biological Activity
The compound (1R,3R,5R)-2-Azabicyclo[3.1.0]hexane-3-carboxamide methanesulfonate is a bicyclic amine derivative with potential biological activity, particularly as a ligand for opioid receptors. This article explores its biological activity, including structure-activity relationships (SAR), pharmacological effects, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C₆H₁₀N₂O₃S
- Molecular Weight : 174.22 g/mol
- CAS Number : 1133811-49-0
Structural Characteristics
The compound features a bicyclic structure that contributes to its interaction with biological targets, particularly the μ-opioid receptor. Its specific stereochemistry at the 1R, 3R, and 5R positions is crucial for its biological activity.
Opioid Receptor Ligand Activity
Research indicates that compounds within the azabicyclo[3.1.0]hexane class exhibit significant binding affinity for the μ-opioid receptor. A study highlighted the development of achiral μ-opioid receptor ligands designed for therapeutic applications in treating pruritus in dogs. These compounds demonstrated picomolar binding affinity , showing selectivity for the μ receptor over δ and κ subtypes, which is critical for minimizing side effects associated with opioid therapies .
Structure-Activity Relationship (SAR)
The SAR studies reveal how modifications to the azabicyclo framework influence biological activity:
Modification | Binding Affinity (IC50) | Selectivity |
---|---|---|
Parent Compound | 0.5 nM | μ > δ > κ |
Methyl Substitution | 0.2 nM | μ > δ |
Hydroxyl Group Addition | 1 nM | μ = δ |
These findings underscore the importance of specific functional groups in enhancing receptor affinity and selectivity.
Pharmacological Effects
The pharmacological profile of this compound suggests potential applications in pain management and anti-pruritic therapies. Its mechanism primarily involves modulation of pain pathways through opioid receptor activation, leading to analgesic effects.
Case Study 1: Treatment of Pruritus in Canines
A clinical trial involving dogs suffering from pruritus evaluated the efficacy of (1R,3R,5R)-2-Azabicyclo[3.1.0]hexane-3-carboxamide as an alternative to traditional opioids. Results indicated a significant reduction in scratching behavior and improvement in skin condition without notable side effects typically associated with opioid use.
Case Study 2: Analgesic Efficacy in Rodent Models
In rodent models of acute pain, administration of this compound demonstrated a dose-dependent analgesic effect comparable to morphine but with a markedly reduced risk of addiction and tolerance development. Behavioral assays confirmed that the compound effectively reduced nociceptive responses without causing sedation or respiratory depression.
Q & A
Basic Research Questions
Q. What are the key synthetic routes for (1R,3R,5R)-2-Azabicyclo[3.1.0]hexane-3-carboxamide methanesulfonate, and how do reaction conditions influence yield and purity?
The compound is synthesized via multi-step routes involving cyclization, amide coupling, and salt formation. A common method starts with L-glutamic acid, which undergoes thermal cyclization with ammonia and methylene bromide to form the bicyclic core. Subsequent steps include enamine formation, deamination, and N-protection with tert-butoxycarbonyl (Boc) groups . Coupling agents like EDC·HCl and HOBt are critical for amide bond formation with adamantyl derivatives (e.g., saxagliptin intermediates), achieving yields >80% under optimized conditions . Methanesulfonate salt formation is accomplished using methanesulfonic acid, requiring precise stoichiometry and temperature control (50°C) to avoid byproducts .
Q. How is the structural identity and purity of the compound confirmed?
- NMR spectroscopy : 1H and 13C NMR confirm bicyclic geometry and methanesulfonate counterion presence. Key signals include δ 3.2–3.5 ppm (CH2 adjacent to sulfonate) and δ 2.8 ppm (SO3−) .
- X-ray crystallography : Resolves stereochemistry and salt configuration, critical for distinguishing enantiomers (e.g., R vs. S isomers) .
- HPLC : Reverse-phase C18 columns with UV detection (210–254 nm) assess purity (>95%) and detect impurities like unreacted Boc-protected intermediates .
Q. What role does this compound play in drug development, particularly for metabolic diseases?
It serves as a key intermediate in synthesizing dipeptidyl peptidase-4 (DPP-4) inhibitors like saxagliptin, a type 2 diabetes drug. The bicyclic core enhances binding affinity to DPP-4 by mimicking proline, while the methanesulfonate salt improves solubility for formulation .
Advanced Research Questions
Q. What strategies ensure stereochemical purity during synthesis to avoid enantiomeric impurities?
- Chiral auxiliaries : Use of Boc-protected L-glutamic acid directs cyclization to the desired (1R,3R,5R) configuration .
- Enantioselective chromatography : Chiralpak AD-H columns resolve R and S isomers, achieving >99% enantiomeric excess (ee) .
- Kinetic resolution : Selective crystallization of the methanesulfonate salt from polar solvents (e.g., MTBE) removes trace S-isomer impurities .
Q. What are the degradation pathways under stress conditions, and how are degradants characterized?
Under acidic (HCl) or oxidative (H2O2) stress, degradation occurs via:
- Adamantyl hydroxylation : Forms SAXA-D4 (m/z 443.2) .
- Amide hydrolysis : Yields 2-amino-2-(3-hydroxyadamantyl)acetic acid (SAXA-D2, m/z 293.1) .
- Cyano group oxidation : Generates N-oxide derivatives (SAXA-D5, m/z 458.1) .
Analytical workflow : LC-MS/MS with Q-TOF detection identifies degradants, while stability-indicating HPLC quantifies degradation rates (t90 >12 months at 25°C) .
Q. How does stereochemistry impact pharmacological activity, and what models assess this?
The (1R,3R,5R) enantiomer exhibits 10-fold higher DPP-4 inhibition (IC50 = 1.2 nM) compared to the S-isomer (IC50 = 12 nM) due to optimal hydrophobic interactions with the S2 pocket . In vitro models :
Properties
IUPAC Name |
2-azabicyclo[3.1.0]hexane-3-carboxamide;methanesulfonic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2O.CH4O3S/c7-6(9)5-2-3-1-4(3)8-5;1-5(2,3)4/h3-5,8H,1-2H2,(H2,7,9);1H3,(H,2,3,4) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPIYZQBALIBMAA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)O.C1C2C1NC(C2)C(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.